Disperse Violet 38

Description

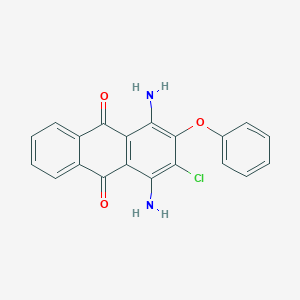

Structure

3D Structure

Properties

IUPAC Name |

1,4-diamino-2-chloro-3-phenoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O3/c21-15-16(22)13-14(17(23)20(15)26-10-6-2-1-3-7-10)19(25)12-9-5-4-8-11(12)18(13)24/h1-9H,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAZXQCRCLPTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222496 | |

| Record name | 1,4-Diamino-2-chloro-3-phenoxy-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91381-21-4, 12223-77-7 | |

| Record name | 1,4-Diamino-2-chloro-3-phenoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91381-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2-chloro-3-phenoxy-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: 1,4-diamino-2-chloro-3-phenoxyanthraquinone; 1,4-diamino-2,3-bis-phenoxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Violet 38 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-phenoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Disperse Violet 38 Analogs

Established Synthetic Routes for Anthraquinone (B42736) Disperse Dyes

Anthraquinone dyes are a significant category of disperse dyes, valued for their brilliant shades and good fastness properties. Their synthesis is a cornerstone of industrial dye chemistry.

Condensation Reactions in Disperse Violet 38 Synthesis

The synthesis of many anthraquinone disperse dyes, including analogs of this compound, often involves condensation reactions. A common approach is the Williamson ether synthesis, where a dyestuff intermediate is reacted with a bisphenol compound. google.com For instance, 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) can be condensed with bisphenols like bisphenol A, quinol, or bisphenol S in a high-boiling point inert solvent to produce red disperse dyes containing two anthraquinone rings. google.com This method offers a simpler synthetic process and results in dyes with higher molecular weight and improved sublimation fastness. google.com

Another established method involves the reaction of 1,4-diamino-2,3-dichloroanthraquinone (B1221424) with phenol (B47542). This nucleophilic aromatic substitution, where the oxygen from phenol attacks the chloro-substituted anthraquinone core, is a widely industrialized route. To optimize this reaction and suppress the formation of byproducts, high-boiling inert solvents such as pimelinketone or chlorobenzene (B131634) are used to azeotropically remove the water generated during the reaction.

Contemporary Approaches to Disperse Dye Synthesis

Modern synthetic strategies have expanded the toolkit for creating disperse dyes, offering improved efficiency, and the ability to fine-tune the properties of the final products. These methods are particularly relevant to the synthesis of azo disperse dyes, which constitute a large and versatile class of colorants.

Diazotization and Coupling Reactions for Azo Disperse Dyes

The most prevalent method for synthesizing azo dyes is the diazotization and coupling reaction. nih.govdiscoveryjournals.org This two-stage process begins with the diazotization of a primary aromatic amine, the diazo component, using nitrous acid (typically generated in situ from sodium nitrite (B80452) and an acid) at low temperatures to form a diazonium salt. discoveryjournals.orgjchemrev.com This unstable intermediate is then immediately reacted with a coupling component, which is an electron-rich species like a phenol or an aromatic amine, through an electrophilic aromatic substitution mechanism to form the azo dye. nih.gov

The properties of the resulting dye can be tailored by varying the diazo and coupling components. For example, monoazo disperse dyes have been synthesized by diazotizing various alkyl amines and coupling them with salicylic (B10762653) acid and phenol. discoveryjournals.org The synthesis of disperse azo dyes often involves weakly basic amines diazotized in acidic media, with the subsequent coupling reaction also conducted in an acidic environment to ensure dye stability. mdpi.com

Gewald Reaction Applications in Disperse Diazo Dye Synthesis

The Gewald reaction has emerged as a significant tool in the synthesis of 2-aminothiophenes, which are valuable precursors for diazo components in disperse dyes. nih.govsapub.org This one-pot procedure has spurred considerable interest in thiophene-based azo disperse dyes. sapub.org For instance, 2-aminothiophenes prepared via the Gewald reaction can be diazotized and coupled with various components to create a range of dyes. nih.govinternationaljournalcorner.com

One specific application involves the synthesis of disazo disperse dyes where 2-aminothiophenes are used as the initial component. nih.gov For example, 2-amino-3-cyano- and 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzothiophene can be diazotized and coupled with N,N-dialkyl-substituted aryl amines to yield monoazo dyes. nih.gov Subsequent alkaline hydrolysis and further diazotization and coupling can lead to the formation of deeply colored disazo disperse dyes. nih.gov

Enaminone-Based Disperse Dye Synthesis

Enaminones have proven to be versatile building blocks for the synthesis of novel disperse dyes. mdpi.comnih.gov These compounds can be synthesized by condensing acetophenone (B1666503) derivatives with dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.comekb.eg The resulting enaminones are then coupled with diazonium salts to produce a variety of disperse azo dyes. mdpi.comnih.gov This approach allows for the creation of dyes with different colors and properties by introducing various substituents on the enaminone structure. mdpi.comajol.info The synthesis often proceeds with high yields and can be performed using environmentally friendly methods. nih.gov

Microwave and Ultrasound Assisted Synthesis of Disperse Dyes

In recent years, microwave and ultrasound irradiation have been adopted as green and efficient energy sources for the synthesis of disperse dyes. nih.govresearchgate.net Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.netmdpi.com This technology has been successfully applied to the synthesis of various azo disperse dyes. researchgate.net

Similarly, ultrasound-assisted dyeing has been shown to enhance the dyeing process of polyester (B1180765) fabrics with disperse dyes. mdpi.com The use of ultrasonic waves can accelerate the diffusion of the dye into the fabric, leading to improved color strength. mdpi.com These modern techniques not only offer process intensification but also align with the principles of green chemistry by reducing energy consumption and reaction times. nih.govmdpi.com

Structural Modifications for Enhanced Performance

The performance of disperse dyes is intrinsically linked to their molecular structure. Modifications are strategically designed to overcome the limitations of conventional dyes, such as instability in alkaline conditions and improving fastness properties. Key approaches include the substitution of sensitive functional groups, the incorporation of stable heterocyclic systems, and the creation of high-molecular-weight polymeric structures.

Design of Disperse Dyes for Alkali and Peroxide Resistance

A significant challenge in textile processing is the sensitivity of many disperse dyes to alkaline environments, which are common in scouring, bleaching, and combined dyeing-treatment baths. nih.gov Most disperse dyes feature auxochromic groups like ester, amide, cyano, and hydroxyl, which are susceptible to hydrolysis or ionization under alkaline conditions, leading to color changes and reduced performance. nih.gov

Research has focused on designing alkali-stable disperse dyes to enable cleaner and more efficient production by combining treatment and dyeing steps. nih.gov A successful strategy involves replacing alkali-sensitive groups with more robust alternatives. For instance, a series of benzisothiazole-based heterocyclic azo disperse dyes were synthesized to test their resistance. It was found that dyes with cyano and hydroxyl groups demonstrated poor resistance to both alkali (sodium hydroxide) and peroxide. acs.org However, when these groups were substituted with ethyl, benzyl, and p-methylbenzyl groups, the resulting dyes exhibited exceptionally high resistance. acs.org This stability allows for the dyeing of polyester or polyester/cotton blends to be performed in a single bath with alkali reduction or peroxide bleaching treatments, saving water, energy, and time. nih.govacs.org

Studies have shown that dyes incorporating stable structures, such as those based on benzisothiazole, maintain their color strength (K/S value) even at high pH levels and in the presence of strong alkalis like sodium hydroxide. acs.org This contrasts with dyes containing nitrophenol derivatives, which show less stability. researchgate.net The development of such alkali-clearable dyes, which can be hydrolyzed under mild alkaline conditions without breaking the azo bond, also contributes to more environmentally friendly processing by avoiding the need for harsh reducing agents like sodium hydrosulphite. sci-hub.ru

Table 1: Effect of Substituent Groups on Alkali and Peroxide Resistance of Benzisothiazole-Azo Disperse Dyes acs.org

| Dye Structure | Key Substituent Group | Resistance to Alkali (NaOH) | Resistance to Peroxide (H₂O₂) |

|---|---|---|---|

| Dye with -CN group | Cyano | Poor | Poor |

| Dye with -OH group | Hydroxyl | Poor | Poor |

| Dye with -CH₂CH₃ group | Ethyl | Excellent | Excellent |

| Dye with -CH₂C₆H₅ group | Benzyl | Excellent | Excellent |

| Dye with -CH₂C₆H₄CH₃ group | p-Methylbenzyl | Excellent | Excellent |

Integration of Heterocyclic Moieties in Disperse Dye Structures

The use of heterocyclic intermediates in the synthesis of azo disperse dyes is a well-established strategy for achieving superior coloristic and performance properties. sapub.org Dyes incorporating heterocyclic moieties often exhibit enhanced brightness, high tinctorial strength, and improved thermal stability compared to analogs derived from carbocyclic aromatic systems. sapub.orgrsc.org These dyes have emerged as viable economic and environmental alternatives to certain anthraquinone-based dyes. sapub.org

A wide variety of heterocyclic systems have been investigated. Thiophene-based azo dyes, for example, have been evaluated as disperse dyes for polyester and nylon, yielding a range of shades with good to very good depth, levelness, and fastness properties. sapub.org Similarly, dyes derived from imidazole (B134444) moieties have been synthesized and applied to polyester and nylon fibers, producing yellow to reddish-orange shades with good dye bath exhaustion and fixation. fibre2fashion.com

Other significant heterocyclic groups include pyridone, pyrazole, and benzothiazole. researchgate.netresearchgate.net The incorporation of a bi-heterocyclic structure, such as one containing an N-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridine group, has been shown to yield dyes with high molar absorption coefficients, good color strength, and excellent fastness properties, particularly light fastness. researchgate.net The conventional synthesis route for these dyes involves the diazotization of a heterocyclic amine, which is then coupled with an electron-rich nucleophilic component. rsc.org The selection of different heterocyclic diazo components and coupling agents allows for the creation of dyes spanning the color spectrum from yellow to blue. researchgate.net

Table 2: Properties Conferred by Different Heterocyclic Moieties in Azo Disperse Dyes

| Heterocyclic Moiety | Resulting Dye Properties | Typical Shades | Reference |

|---|---|---|---|

| Thiophene | Good tinctorial strength, excellent brightness, good fastness | Varies with substituents | sapub.org |

| Imidazole | Good dye bath exhaustion and fixation, fair to good fastness | Yellow to Reddish-Orange | fibre2fashion.com |

| Pyridone | High molar absorption, good color strength, excellent light fastness | Varies with structure | researchgate.net |

| Benzothiazole | Bright shades, high molar extinction coefficients, excellent colorfastness, high alkali resistance | Varies with structure | nih.gov |

| Pyrazole | Good dyeing performance, alkali-stable properties on polyester | Varies with structure | researchgate.net |

Polycondensation Approaches for Polymeric Disperse Dyes

An innovative approach to improving dye performance is the synthesis of polymeric disperse dyes. This method addresses limitations of conventional monomeric dyes by creating high molecular weight colorants with unique properties. ajol.info Polymeric dyes are known for their high thermal stability, excellent fiber substantivity and fixation, and outstanding fastness properties. ajol.infopsu.edu

The synthesis typically involves a multi-step process beginning with the creation of a monomeric azo disperse dye through standard diazotization and coupling reactions. ajol.inforesearchgate.net This monomeric dye is then subjected to a polycondensation reaction. A common method uses formaldehyde (B43269) as a crosslinking agent in the presence of an acid, such as aqueous oxalic acid, to produce the final polymeric dye. ajol.infoajol.inforesearchgate.net

The resulting polymeric dyes exhibit significant improvements over their monomeric precursors. The increase in molecular weight and conjugation leads to a bathochromic shift (a deepening of color) and an increase in color intensity. ajol.infoajol.info For example, a light brown monomeric dye (λmax 420 nm) can become a dark brown polymeric dye (λmax 470 nm) after polycondensation. ajol.info Furthermore, polymeric dyes demonstrate superior wash and light fastness, often achieving the highest grade (grade 8) compared to grades of 4-6 for their monomeric and commercial counterparts. ajol.infotubitak.gov.tr This enhanced performance is attributed to the large size of the polymer molecules, which become more securely fixed within the fiber matrix. ajol.infotubitak.gov.tr

Table 3: Comparison of Monomeric and Polymeric Disperse Dyes ajol.infoajol.inforesearchgate.net

| Property | Monomeric Dyes | Polymeric Dyes |

|---|---|---|

| Molecular Weight | Lower | Higher |

| Melting Point | 104.1–131.2 °C | 136.0–143.5 °C |

| Yield (%) | 67.1–85.7% | 45.1–59.3% |

| Color | Lighter shades | Deeper, more intense shades (bathochromic shift) |

| Wash & Light Fastness (Grade) | Good (4-6) | Excellent (8) |

| Fiber Substantivity & Fixation | Good | Excellent |

Advanced Spectroscopic Characterization and Analytical Methodologies for Disperse Violet 38

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing chromophoric compounds like Disperse Violet 38. It provides valuable information on the electronic transitions within the molecule and is sensitive to the surrounding chemical environment.

Determination of Absorption Maxima and Molar Extinction Coefficients

The absorption of light by a molecule in the UV-visible region corresponds to the excitation of electrons to higher energy levels. uzh.ch The wavelength at which maximum absorption occurs (λmax) is a characteristic property of a chromophore. For disperse dyes, these values are critical for color specification and quality control.

The Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light, is fundamental in these measurements. uvic.ca The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a constant for a particular substance at a specific wavelength and can be determined from a plot of absorbance versus concentration. uzh.chuvic.ca Highly colored compounds, such as dyes, typically exhibit large molar extinction coefficients. uvic.ca

Solvatochromic Behavior of Disperse Dyes

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. researchgate.netnih.gov This change is due to differential solvation of the ground and excited states of the chromophore. researchgate.net The study of solvatochromism provides insights into the nature of the solute-solvent interactions and the electronic structure of the dye molecule.

Disperse dyes, including those with structures similar to this compound, often exhibit solvatochromic behavior. researchgate.net A bathochromic shift (a shift to longer wavelengths or red shift) is typically observed with increasing solvent polarity, which suggests that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.netresearchgate.net Conversely, a hypsochromic shift (a shift to shorter wavelengths or blue shift) indicates that the ground state is more stabilized. The analysis of these shifts, often correlated with solvent polarity parameters like the Kamlet-Taft parameters, can reveal information about the specific interactions (e.g., hydrogen bonding, dipolarity/polarizability) between the dye and the solvent molecules. researchgate.netuctm.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used for the identification and quantification of chemical compounds by measuring their mass-to-charge ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Dye Identification and Quantification

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and polar molecules like dyes. labrulez.com When coupled with tandem mass spectrometry (MS/MS), ESI-MS/MS provides a highly sensitive and selective method for both identifying and quantifying dyes. nih.gov

In a typical ESI-MS/MS analysis of disperse dyes, the dye molecule is first ionized, often forming a protonated molecule [M+H]+. nih.gov This precursor ion is then selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions (product ions). The pattern of these fragment ions serves as a molecular fingerprint, allowing for unambiguous identification of the dye. researchgate.net

Methods for the analysis of various disperse dyes using liquid chromatography coupled with ESI-MS/MS (LC-ESI-MS/MS) have been developed. oup.comresearchgate.net These methods often employ selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, enhancing the selectivity and sensitivity of the analysis. nih.govresearchgate.net This approach allows for the detection and quantification of disperse dyes at very low concentrations, often in the nanogram per liter range, in various matrices. oup.com For instance, a study on the analysis of nine disperse dyes, including Disperse Violet 93, demonstrated the utility of an SPE-LC-ESI-MS/MS method for their determination in environmental water samples. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Structural Elucidation via ¹H NMR and ¹³C NMR

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to determine the structure of organic compounds. In a ¹H NMR spectrum, the chemical shift, integration, and splitting pattern of the signals provide information about the electronic environment, number, and connectivity of protons, respectively. nih.gov In a ¹³C NMR spectrum, the chemical shift of each signal corresponds to a unique carbon atom in the molecule, revealing the types of carbon atoms present (e.g., alkyl, aromatic, carbonyl). ucl.ac.uk

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disperse dyes like this compound. globalresearchonline.net Methods have been developed for the simultaneous determination of multiple disperse dyes, including those structurally related to this compound, in textile products and environmental samples. oup.comresearchgate.net

A typical HPLC system for analyzing disperse dyes employs a reverse-phase column, such as a C18 column. mdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid. oup.commdpi.comsemanticscholar.org This setup allows for the effective separation of various dye components. globalresearchonline.net

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which provides spectral information across a range of wavelengths. globalresearchonline.netsemanticscholar.orgthermofisher.com For enhanced specificity and sensitivity, HPLC systems are frequently coupled with Mass Spectrometry (MS). oup.comlabrulez.com This combination, known as LC-MS, allows for the definitive identification and quantification of the dye based on its mass-to-charge ratio. globalresearchonline.netoup.com For instance, an SPE-LC-ESI-MS/MS method was optimized for monitoring disperse azo dyes in environmental water samples, demonstrating good linearity for calibration curves. oup.com

Table 1: Example HPLC Method Parameters for Disperse Dye Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous buffer (e.g., 0.1% Formic Acid) |

| Detector | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Flow Rate | ~0.5 - 1.0 mL/min |

| Injection Volume | 10 - 40 µL |

This table presents a generalized set of parameters; specific conditions may vary based on the sample matrix and analytical goals.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including increased resolution, sensitivity, and speed of analysis. labrulez.comgimitec.com This is achieved by using columns with sub-2-µm particles, which leads to sharper and narrower peaks. waters.com

UPLC methods have been successfully applied to the analysis of a wide range of synthetic dyes, including disperse dyes. gimitec.comfda.gov A UPLC system coupled with a mass detector can significantly reduce analysis times compared to standard HPLC methods. gimitec.com For example, a rapid screening method for 36 synthetic dyes using a UPLC H-Class System with a QDa Detector reduced the analysis time to under 5 minutes from the standard 17 minutes. gimitec.com The use of a quaternary solvent pump in UPLC systems also provides greater flexibility in method development, allowing for the analysis of diverse compounds in a single run. waters.com

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to liquid chromatography for the analysis of disperse dyes. scirp.orgmdpi.com This technique uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which reduces the consumption of organic solvents. scirp.orgresearchgate.net

SFC is known for its high efficiency and rapid separation capabilities. mdpi.comresearchgate.net When coupled with tandem mass spectrometry (SFC-MS/MS), it provides a highly sensitive and selective method for the simultaneous determination of multiple disperse dyes. researchgate.netcapes.gov.brdaneshyari.com One study reported the successful separation and determination of 17 disperse dyes within 5 minutes using an ultra-high performance supercritical fluid chromatography (UHPSFC) system coupled with MS/MS. researchgate.netcapes.gov.brdaneshyari.com The method demonstrated good linearity and satisfactory recoveries for the analyzed dyes. researchgate.netcapes.gov.br Different stationary phases, such as BEH, BEH 2-ethyl-pyridine, HSS C18 SB, and CSH fluorophenyl, have been investigated to optimize the separation of disperse dyes. semanticscholar.orgresearchgate.netcapes.gov.br

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FT-IR spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its chemical bonds.

For disperse dyes, FT-IR analysis can confirm the presence of key structural features. mdpi.com For instance, in azo disperse dyes, characteristic peaks corresponding to the N=N stretching vibration can be observed. In the case of this compound, which has an anthraquinone (B42736) structure, one would expect to see characteristic absorptions for C=O (carbonyl) groups, aromatic C=C stretching, and C-N bonds. worlddyevariety.com The analysis of colored nanospheres containing disperse dyes has shown characteristic peaks for C-H stretching and C=O stretching, confirming the presence of the dye within the nanospheres. mdpi.com

Photophysical Properties Analysis

The photophysical properties of a dye determine its color and its interaction with light, which are fundamental to its application.

Fluorescence and Luminescence Characteristics

Disperse dyes can exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength and emits it at a longer wavelength. colorfuldyes.com The fluorescence properties of a dye are influenced by its molecular structure and the surrounding environment. researchgate.net

Some disperse dyes show significant emission spectra in solid form but may not fluoresce in solution. researchgate.net The application of disperse dyes to fabrics like polyester (B1180765) can result in bright fluorescent colors. researchgate.net For example, disperse fluorescent dyes, which are small molecules without water-soluble groups, are used to dye chemical fibers, resulting in bright colors with good wash fastness. colorfuldyes.com The study of photophysical properties often involves examining the absorption and emission spectra in various solvents to understand solvatochromic behavior. researchgate.net

Intramolecular Charge Transfer (ICT) in Disperse Dyes

The phenomenon of intramolecular charge transfer (ICT) is a critical factor in determining the photophysical properties of many disperse dyes, including those with an anthraquinone core structure like this compound. This process involves the transfer of electron density from an electron-donating group (D) to an electron-accepting group (A) within the same molecule upon photoexcitation. The efficiency and nature of this charge transfer significantly influence the dye's color, lightfastness, and sensitivity to the surrounding environment (solvatochromism).

In anthraquinone-based dyes, the anthraquinone moiety typically serves as the electron-accepting unit. rsc.orgiphy.ac.cn The introduction of electron-donating groups, such as amino (-NH2) or substituted amino groups, to the anthraquinone skeleton facilitates ICT. rsc.orgiphy.ac.cn For instance, in 1-aminoanthraquinone (B167232), a model for many disperse dyes, the amino group acts as a strong electron donor, inducing an ICT character upon excitation. iphy.ac.cnnih.gov

The structure of this compound, which involves amino groups attached to the anthraquinone core, is conducive to ICT. The general principle is that the interaction between the electron-donating amino groups and the electron-accepting anthraquinone system leads to a lower energy excited state, resulting in a bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum. rsc.org This is a common strategy used to develop dyes that absorb at longer wavelengths. rsc.org

Research on related arylaminoanthraquinone derivatives has demonstrated that the extent of ICT and the resulting color can be finely tuned by modifying the substituents. rsc.orgnih.gov Factors such as the number, position, and electronic nature of the substituents, as well as the molecular conformation, play a significant role in modulating the photophysical properties. rsc.orgnih.gov For example, the introduction of additional electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy of the ICT transition and the observed color. rsc.org

Furthermore, the solvent environment can have a pronounced effect on the ICT process. In polar solvents, the charge-separated excited state can be stabilized, often leading to a red shift in the emission spectrum, a phenomenon known as positive solvatochromism. researchgate.net Theoretical studies on 1-aminoanthraquinone have proposed a twisted intramolecular charge transfer (TICT) model, where the amino group twists relative to the anthraquinone plane in the excited state, particularly in polar solvents. iphy.ac.cnnih.gov This twisting leads to a more significant charge separation and influences the deactivation pathways of the excited state. iphy.ac.cn Experimental evidence from transient Raman spectroscopy has provided support for the ultrafast formation of a TICT state in similar molecules. nih.gov

The table below summarizes the key components involved in the intramolecular charge transfer process in aminoanthraquinone-based disperse dyes.

| Component | Role in ICT | Example Moiety in Disperse Dyes |

| Electron-Donating Group (D) | Donates electron density upon photoexcitation. | Amino group (-NH2), Substituted amino groups |

| Electron-Accepting Group (A) | Accepts electron density. | Anthraquinone |

| π-Conjugated System | Facilitates the transfer of charge between the donor and acceptor. | The aromatic system of the dye molecule |

| Excited State | The higher energy state where charge separation occurs. | S1 state |

Computational Chemistry and Molecular Modeling of Disperse Violet 38

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. researchgate.netaip.org It is widely used to investigate the properties of disperse dyes, offering insights that are often difficult to obtain through experimental methods alone. researchgate.netrsc.org For anthraquinone (B42736) dyes, DFT has been successfully used to assess various properties by employing different functionals and basis sets to achieve reliable results. researchgate.netaip.org

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The first step in most computational analyses is geometry optimization, where DFT is used to find the most stable three-dimensional arrangement of atoms in the Disperse Violet 38 molecule, corresponding to its lowest energy state. Once the geometry is optimized, the electronic structure can be analyzed in detail. researchgate.net

A critical aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter.

Color Prediction: The HOMO-LUMO gap is directly related to the energy required to excite an electron from the ground state to the first excited state. This energy corresponds to the wavelength of light the dye absorbs. For anthraquinone dyes, visible band positions and colors can be rationalized by changes in HOMO energies, which are influenced by different substituents on the anthraquinone core. rsc.org

Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity. acs.org

Electronic Transitions: For many anthraquinone dyes, the primary visible absorption band arises from a π → π* intramolecular charge transfer transition, which corresponds to the HOMO → LUMO transition. acs.org

Table 1: Conceptual DFT-Calculated Electronic Properties for Anthraquinone Dyes This table illustrates typical values and interpretations for dyes structurally related to this compound, based on computational studies of the class.

| Parameter | Typical Calculated Value (eV) | Significance for Dye Properties |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Represents electron-donating ability; higher energy indicates easier oxidation. Variations significantly impact color and redox stability. acs.org |

| ELUMO | -2.0 to -3.0 | Represents electron-accepting ability; lower energy indicates easier reduction. Less affected by substituents compared to HOMO. acs.org |

| HOMO-LUMO Gap (ΔE) | 2.5 to 4.0 | Determines the color of the dye (larger gap = absorption of shorter wavelengths, e.g., blue/violet; smaller gap = absorption of longer wavelengths, e.g., red/orange) and its chemical reactivity. |

Prediction of Reactivity Descriptors (e.g., dipole moments, polarizability)

Beyond HOMO-LUMO analysis, DFT calculations can predict a range of quantum chemical descriptors that characterize a molecule's reactivity and interaction potential.

Polarizability: This describes how easily the electron cloud of the dye molecule can be distorted by an external electric field, such as that from a nearby solvent molecule or fiber. Higher polarizability can lead to stronger van der Waals interactions, which are crucial for the adhesion of disperse dyes to polyester (B1180765) fibers.

Computational studies on similar dyes have successfully explained their reactivity characteristics, dipole moments, and polarizability, providing a theoretical basis for their observed behavior.

Conformational Analysis of Disperse Dyes

Computational conformational analysis is used to:

Identify the most stable conformers (lowest energy shapes) of the dye molecule. acs.org

Determine the energy barriers between different conformations.

Understand how molecular shape and flexibility impact the dyeing process. For instance, the planarity of the anthraquinone core and the orientation of its substituent groups can significantly affect how the dye molecule aligns with and packs onto a fiber surface. acs.org

Correlation of Computational Parameters with Dyeing Performance

A significant advantage of computational modeling is its ability to establish quantitative structure-property relationships (QSPR), linking theoretical parameters to practical dyeing performance. researchgate.net

Studies on various disperse dyes have shown strong correlations between:

Molecular Size and Shape: The physical dimensions of the dye molecule, calculated from its optimized geometry, are critical for its ability to penetrate the amorphous regions of polyester fibers.

HOMO-LUMO Gap and Color Strength: The calculated HOMO-LUMO gap correlates with the dye's color. Furthermore, parameters derived from these energies can be linked to the color yield (K/S value) on the fabric.

Interaction Energies and Dye Uptake: The strength of the interaction between the dye and the polymer, calculated computationally, can predict the dye's affinity for the fiber and its final exhaustion value. researchgate.net For example, the introduction of cyano groups into a disperse dye structure was shown through calculations to increase the interaction energy with polyester fibers, leading to higher adsorption efficiency. researchgate.net

Table 2: Correlation between Computational Descriptors and Dyeing Properties

| Computational Parameter | Dyeing Performance Metric | Relationship |

|---|---|---|

| Molecular Aspect Ratio | Alignment in Fiber | A more linear, rod-like shape generally leads to better alignment and higher order parameters within the liquid crystalline regions of the fiber. acs.org |

| Interaction Energy (Dye-Fiber) | Dye Exhaustion / Uptake | Higher interaction energy, driven by forces like van der Waals and π-π stacking, correlates with greater dye uptake and better fixation on the fiber. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Color & Light Fastness | The energy gap dictates the absorption wavelength (color). A larger gap can sometimes be associated with greater stability and better light fastness. |

| Dipole Moment | Leveling Properties | The polarity of the dye affects its aggregation in the dyebath and its migration potential, influencing the evenness of the dyeing. |

Molecular Dynamics Simulations for Dye-Substrate Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a dye molecule interacts with its environment over time. rsc.org MD is particularly valuable for studying the complex interface between the dye and a substrate like polyester. researchgate.netresearchgate.net

In a typical MD simulation for a dyeing system:

A model system is constructed, containing dye molecules, polymer chains (e.g., polyethylene (B3416737) terephthalate (B1205515) for polyester), and sometimes solvent or carrier molecules.

A "force field" is applied, which defines the potential energy of the system based on the positions of all atoms and the interactions between them (bond stretching, angle bending, van der Waals forces, electrostatic interactions).

The simulation calculates the forces on each atom and solves Newton's equations of motion to track the trajectory of every atom over a set period, from picoseconds to microseconds.

MD simulations can reveal:

Diffusion Mechanisms: How a dye molecule moves from the dyebath into the polymer matrix. researchgate.net

Binding Sites and Orientations: The preferred locations and orientations of dye molecules on the polymer surface. rsc.org

Effect of Flexibility: How the conformational changes of both the dye and the polymer chains influence the binding process. whiterose.ac.uk

Compound Information

Dyeing Mechanisms and Performance Evaluation on Hydrophobic Fibers

Fundamental Principles of Disperse Dyeing

The dyeing of hydrophobic fibers like polyester (B1180765) with disperse dyes is a complex process that can be conceptualized as the transfer of a solute (the dye) from a liquid solvent (the aqueous dyebath) to a solid organic solvent (the fiber). This transfer involves the dye dissolving from its dispersed particulate form into the water, adsorbing onto the fiber surface, and subsequently diffusing into the fiber's polymer matrix.

The adsorption behavior of disperse dyes on polyester often follows specific isotherm models that describe the equilibrium distribution of the dye between the fiber and the dyebath. While specific studies detailing the adsorption isotherm for Disperse Violet 38 are not prevalent in publicly accessible literature, the dyeing of polyester with disperse dyes is frequently characterized by the Nernst partition isotherm. This model suggests a solid solution mechanism where the dye partitions itself between the two phases. Other models, such as the Langmuir and Freundlich isotherms, are also used to describe the adsorption process, particularly in cases where there is a notable deviation from Nernst behavior.

Kinetic studies of disperse dyeing on polyester often reveal that the process aligns with a pseudo-second-order kinetic model. Thermodynamic parameters, including standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°), are crucial for understanding the spontaneity and nature of the dye-fiber interaction. Generally, the adsorption of disperse dyes onto polyester is an exothermic process.

The uptake of this compound by hydrophobic fibers is significantly influenced by several key process parameters:

Temperature : This is the most critical factor in dyeing polyester with disperse dyes. An increase in temperature imparts higher kinetic energy to the dye molecules, increasing their dissolution and diffusion rates. Crucially, dyeing is performed at temperatures near or above the glass transition temperature (Tg) of polyester (approx. 80-100°C). Above this temperature, the polymer chains in the amorphous regions of the fiber become more mobile, increasing the free volume and facilitating the penetration of dye molecules. Standard high-temperature dyeing is typically conducted at 120-130°C to ensure adequate dye uptake and penetration. Increasing the temperature generally leads to higher dye exhaustion and greater color strength.

pH : The pH of the dyebath is important for maintaining the stability of the disperse dye and the polyester fiber. The dyeing of polyester is almost always carried out in a slightly acidic medium, typically with a pH between 4.5 and 5.5. While polyester fibers are relatively resistant to dilute acids, alkaline conditions (pH > 6), especially at high temperatures, can cause hydrolysis of the ester groups in the fiber and degradation of many disperse dyes, leading to changes in color and reduced fastness.

Carriers : Carriers are organic compounds that act as swelling agents or plasticizers for the fiber. They are used to accelerate dyeing at lower temperatures (around 100°C) under atmospheric pressure. Carriers function by reducing the glass transition temperature of the polyester, opening up the fiber structure, and allowing dye molecules to diffuse more readily into the polymer matrix. The use of carriers can help achieve deeper shades without resorting to high-pressure equipment.

Assessment of Dyeing Performance

The performance of this compound on hydrophobic fibers is evaluated based on its ability to impart color and the durability of that color against various external stresses.

Color Strength (K/S) : The color strength, or tinctorial strength, of a dyed fabric is a measure of the amount of light absorbed by the dye. It is commonly quantified using the Kubelka-Munk equation: K/S = (1-R)² / 2R where R is the decimal fraction of the reflectance of the dyed fabric, K is the absorption coefficient, and S is the scattering coefficient. A higher K/S value indicates a greater color depth or a darker shade on the fabric. The K/S value is directly influenced by the dyeing parameters; for instance, increasing the dyeing temperature typically results in a higher K/S value due to increased dye uptake.

Dye Exhaustion : This parameter measures the efficiency of the dyeing process. It is expressed as the percentage of dye that has been transferred from the dyebath to the fiber at the end of the dyeing cycle. High dye exhaustion is desirable as it indicates efficient use of the dye and results in less residual color in the wastewater effluent. While specific exhaustion rates for this compound vary widely with dyeing conditions, patents have noted its use in processes where low exhaustion percentages can occur under certain conditions.

Fastness properties are a critical measure of a dyed material's ability to retain its color when exposed to various conditions during its use. The ratings are typically given on a scale of 1 to 5 (for wash, rubbing, pressing, and sublimation) or 1 to 8 (for light fastness), with higher numbers indicating better performance.

Light Fastness : Measures the resistance of the dye to fading when exposed to a standardized light source, simulating sunlight.

Wash Fastness : Assesses the color's resistance to fading and staining of other fabrics during domestic laundering.

Rubbing Fastness : Evaluates the degree to which color is transferred from the dyed fabric to another surface by rubbing (tested under both dry and wet conditions).

Hot Pressing Fastness : Determines the resistance of the color to ironing or other hot pressing treatments. This is distinct from sublimation and assesses potential color change and staining under heat and pressure.

Sublimation Fastness : This is a crucial property for disperse dyes, measuring the tendency of the dye to transition from a solid to a gaseous state upon heating. Poor sublimation fastness can lead to color loss during heat treatments like heat-setting or pleating, and can cause staining of adjacent materials during storage.

Specific fastness ratings for C.I. This compound have been documented as follows:

| Fastness Property | Test Method | Rating |

|---|---|---|

| Light Fastness | AATCC | 5-6 |

| Washing Fastness (Staining) | AATCC | 5 |

| Washing Fastness (Fading) | AATCC | 5 |

| Perspiration Fastness (Staining) | AATCC | 5 |

| Perspiration Fastness (Fading) | AATCC | 5 |

| Ironing Fastness | AATCC | 3-4 |

Impact of Dye Molecular Structure on Dyeing Characteristics

This compound is an anthraquinone-based dye. google.com The chemical structure of a disperse dye is a primary determinant of its dyeing properties, including its color, affinity for the fiber, and fastness characteristics.

Anthraquinone (B42736) dyes form a significant class of disperse dyes, second only to azo dyes. They are known for several key characteristics that stem from their molecular structure:

Color and Brightness : The anthraquinone chromophore, with various electron-donating groups (like amino or hydroxyl groups) substituted on the core, is responsible for producing bright shades. chemicalbook.com this compound provides a violet color. However, the light absorption coefficient of anthraquinone dyes is generally lower than that of azo dyes, meaning their tinctorial strength or coloring power can be comparatively weaker.

Fastness Properties : A significant advantage of the anthraquinone structure is its excellent chemical stability. It is not easily affected by hydrolysis or reduction during the dyeing process. This stability contributes to very good light fastness, a characteristic feature of this dye class. The documented light fastness rating of 5-6 for this compound is consistent with the performance expected from an anthraquinone-based structure. google.com

Sublimation Fastness : The sublimation fastness of a disperse dye is related to its molecular weight, polarity, and physical form. Dyes with higher molecular weights and more polar groups tend to have better sublimation fastness. The specific substituents on the anthraquinone core of this compound influence these properties and thus its performance during heat-setting processes.

The introduction of specific functional groups onto the anthraquinone nucleus allows for the fine-tuning of these properties. For example, the presence of halogen atoms or other electrophilic groups can influence the dye's affinity, shade, and resistance to gas fading, which is a known issue for some blue and violet anthraquinone dyes.

Advanced Dyeing Techniques

Conventional high-temperature exhaust dyeing of polyester with disperse dyes is an energy and water-intensive process. mdpi.com To address these economic and environmental concerns, advanced dyeing techniques have been developed to enhance the efficiency and sustainability of the process. These methods, including microwave and ultrasonic energy, accelerate dye uptake and diffusion into the fiber matrix, often allowing for lower temperatures and shorter processing times. nih.gov

Microwave-assisted dyeing is an innovative technique that utilizes microwave energy for heating, offering significant advantages over conventional heating methods. nih.gov

Mechanism and Research Findings

This rapid and uniform heating mechanism enhances the dyeing process in several ways:

Increased Dyeing Rate: Microwave irradiation accelerates the diffusion of disperse dye molecules into the amorphous regions of the polyester fibers. nih.govmdpi.com

Energy and Time Savings: The efficiency of microwave heating can significantly shorten the dyeing time compared to conventional methods, leading to substantial energy savings. dergipark.org.tr Studies on other disperse dyes have shown that dyeing time can be reduced by as much as 40 minutes.

Improved Dye Uptake: The enhanced diffusion often results in higher color strength (K/S values), meaning a deeper shade can be achieved with the same amount of dye. nih.gov Research on various disperse dyes shows that microwave dyeing consistently yields higher K/S values compared to conventional dyeing in a much shorter time. nih.gov

The table below provides illustrative data from a study on thienobenzochromene disperse dyes, demonstrating the typical enhancements observed when using microwave-assisted dyeing compared to conventional methods.

| Dye Reference | Dyeing Method | Color Strength (K/S) | Washing Fastness (Staining) | Perspiration Fastness (Staining) |

|---|---|---|---|---|

| Dye A | Conventional | 23.60 | 5 | 5 |

| Microwave | 39.47 | 5 | 5 | |

| Dye B | Conventional | 6.89 | 5 | 5 |

| Microwave | 7.03 | 5 | 5 |

Note: Data is illustrative and based on research on thienobenzochromene disperse dyes, not this compound, to demonstrate the typical performance of the technique. nih.gov

Ultrasonic-assisted dyeing is another advanced method that leverages the power of sound waves to improve dyeing efficiency and offers significant environmental benefits. mdpi.com

Mechanism and Research Findings

As with microwave dyeing, specific studies focusing solely on the ultrasonic application of this compound are scarce. However, the mechanism of ultrasonic energy in dyeing processes is well-understood for disperse dyes in general. The process relies on acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid dye bath. pjoes.com This phenomenon generates intense local heating, high pressure, and shock waves, which leads to:

Enhanced Dye Dispersion: The ultrasonic waves help to break down dye aggregates, resulting in a finer and more uniform dispersion in the dye bath, which is crucial for level dyeing. mdpi.com

Accelerated Diffusion: The energy released during cavitation increases the diffusion rate of the dye molecules from the solution to the fiber surface and into the fiber interior. mdpi.com

Boundary Layer Reduction: The agitation caused by ultrasonic waves reduces the thickness of the hydrodynamic boundary layer around the fiber, facilitating faster dye transfer. pjoes.com

The primary advantage of this technique is its contribution to environmental sustainability. mdpi.com By accelerating the dyeing process, it allows for dyeing at lower temperatures and with shorter durations, saving significant amounts of energy. mdpi.com Furthermore, the improved dye uptake and efficiency can lead to a reduction in the amount of dye and auxiliary chemicals required, resulting in less polluted effluent. researchgate.netresearchgate.net Studies on other disperse dyes have shown that ultrasonic dyeing can achieve color depths comparable to or even better than conventional methods but at lower temperatures (e.g., 80°C vs. 100-130°C). mdpi.comnih.gov

The following table illustrates the potential benefits of ultrasonic dyeing by comparing dye uptake for two azo disperse dyes against the conventional method.

| Dye Reference | Dyeing Time (min) | Conventional Dyeing Uptake (%) | Ultrasonic Dyeing Uptake (%) |

|---|---|---|---|

| Dye 1 | 15 | 32.14 | 40.15 |

| 30 | 41.25 | 51.36 | |

| 45 | 50.11 | 60.24 | |

| 60 | 54.56 | 65.89 | |

| 90 | 55.10 | 66.12 | |

| Dye 2 | 15 | 38.12 | 45.69 |

| 30 | 45.63 | 58.47 | |

| 45 | 55.47 | 66.85 | |

| 60 | 61.25 | 71.07 | |

| 90 | 61.89 | 71.25 |

Note: Data is illustrative and derived from research on azo disperse dyes, not this compound, to demonstrate the enhanced dye uptake achieved with ultrasonic assistance over time. researchgate.net

Environmental Degradation and Remediation Strategies for Disperse Violet 38

Environmental Fate and Transformation Pathways

The environmental fate of Disperse Violet 38, an anthraquinone (B42736) dye, is largely determined by its resistance to degradation and its interaction with various environmental factors. The complex aromatic structure of disperse dyes makes them generally non-biodegradable and stable against oxidizing agents, posing a significant challenge for wastewater treatment. deswater.com

Photodegradation Mechanisms of Disperse Dyes

Photodegradation is a process where light energy drives the breakdown of dye molecules. mdpi.com For disperse dyes like this compound, this often involves heterogeneous photocatalysis, where a semiconductor photocatalyst, such as titanium dioxide (TiO2), is used. mdpi.commatchemmech.com When the photocatalyst is irradiated with photons of sufficient energy, electrons are excited, creating electron-hole pairs. These charge carriers can then react with adsorbed water and oxygen to produce highly reactive radical species, primarily hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.com These radicals are powerful oxidizing agents that can attack and degrade the complex organic structure of the dye molecule. mdpi.commdpi.com

The photodegradation process is influenced by several operational parameters including the pH of the solution, initial dye concentration, reaction temperature, and the intensity of irradiation. mdpi.com For instance, a decrease in degradation efficiency is often observed with an increase in the initial dye concentration. mdpi.com The mechanism can sometimes involve a shift in the characteristic absorption peak of the dye, which may be due to the aggregation of dye molecules. mdpi.com In some cases, a dye sensitization pathway can occur, where the adsorbed dye molecule absorbs light and transfers an electron to the photocatalyst, initiating the degradation process. matchemmech.commatchemmech.com

Four potential photochemical mechanisms have been proposed for the photodegradation of anthraquinone derivative dyes:

Photo-induced intramolecular proton transfer (IPT) tautomerization. rsc.org

Self-healing through twisted intramolecular charge transfer (TICT) formation. rsc.org

Formation of domains of dye molecules through hydrogen-bonds with a polymer matrix. rsc.org

Reversible photocycloaddition. rsc.org

Biodegradation by Microbial Organisms (Bacteria, Fungi, Consortia)

Biodegradation offers an eco-friendly approach to breaking down disperse dyes. Various microorganisms, including bacteria, fungi, and microbial consortia, have shown the ability to decolorize and degrade these complex molecules. researchgate.netresearchgate.netacs.org

Fungi: White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective due to their non-specific extracellular ligninolytic enzyme systems. researchgate.netnih.gov These fungi can degrade a wide range of azo and anthraquinone dyes. researchgate.net For example, Coniophora puteana, a brown-rot fungus, has demonstrated significant decolorization capabilities for various disperse dyes. researchgate.net Studies have shown that the decolorization efficiency is often linked to the production of ligninolytic enzymes. nih.gov

Bacteria: Certain bacterial strains, like Pseudomonas fluorescens, have also been identified for their ability to degrade dyes such as crystal violet. acs.orgnih.gov The degradation process in bacteria often involves enzymes like azo reductases and NADH-DCIP reductases. acs.orgnih.gov Bacterial degradation can occur under both aerobic and anaerobic conditions, with a combination of both often being most effective for complete mineralization. pantareiwater.comnih.gov

Microbial Consortia: The synergistic action of mixed microbial cultures, often a combination of fungi and bacteria, can lead to enhanced degradation of dyes. acs.org A defined fungal-bacterial consortium has been shown to improve the biodegradation and detoxification of disperse azo dyes. acs.org This is attributed to the complementary enzymatic activities of the different microorganisms, leading to a more complete breakdown of the dye molecule. acs.orgnih.gov

Enzymatic Decolorization (e.g., Laccase Activity)

Enzymatic treatment focuses on using specific enzymes, primarily from microbial sources, to decolorize and degrade dyes. Laccases, a type of multi-copper oxidase, are among the most studied enzymes for this purpose. uminho.ptfrontiersin.orgscielo.br

Laccases catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including many synthetic dyes. nih.gov The enzyme removes an electron from the dye's aromatic structure, initiating the degradation process. scielo.br The effectiveness of laccase can be enhanced by the addition of mediators, such as 1-hydroxybenzotriazole (B26582) (HBT), which help to oxidize a broader range of substrates. uminho.pt

The efficiency of enzymatic decolorization is influenced by factors like enzyme concentration, pH, and temperature. scielo.brnih.gov For instance, the decolorization percentage of several azo dyes was found to increase significantly with an increase in laccase activity. nih.gov Laccases from various fungal sources, including Paraconiothyrium variabile and Pleurotus species, have been successfully used to decolorize different types of dyes. scielo.brnih.gov Besides laccases, other ligninolytic enzymes like manganese peroxidase (MnP) and lignin (B12514952) peroxidase (LiP) also play a crucial role in the fungal degradation of dyes. nih.govnih.gov

Wastewater Treatment Technologies for Disperse Dyes

Due to the challenges in degrading disperse dyes, various physical and chemical treatment technologies are employed to remove them from textile wastewater.

Adsorption Processes Using Novel Adsorbents (e.g., activated carbon, zeolite, metal oxides, bio-adsorbents)

Adsorption is a widely used and effective method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. deswater.comrsc.org The process involves the transfer of dye molecules from the liquid phase to the surface of a solid adsorbent. rsc.org

Activated Carbon: Activated carbon is a popular adsorbent due to its high surface area, microporous structure, and significant adsorption capacity. core.ac.ukscirp.org It can be produced from various low-cost materials like rice husk and lemon wood. researchgate.netmdpi.com The effectiveness of activated carbon in removing dyes like crystal violet has been well-documented, with factors such as pH, temperature, and initial dye concentration influencing the adsorption process. core.ac.ukresearchgate.net

Zeolites: Zeolites, both natural and synthetic, are porous aluminosilicate (B74896) minerals that can act as effective adsorbents for dyes. nih.govresearchgate.net Their porous structure and ion-exchange capacity contribute to their dye removal capabilities. mdpi.com The adsorption of dyes onto zeolites is influenced by factors like pH, with acidic conditions often favoring the adsorption of cationic dyes due to electrostatic attractions. ijcce.ac.ir

Metal Oxides: Nanosized metal oxides such as iron oxide (Fe3O4), zinc oxide (ZnO), and titanium dioxide (TiO2) have shown promise as adsorbents for dye removal. scispace.comresearchgate.net Their high specific surface area and magnetic properties (in the case of iron oxide) facilitate both adsorption and subsequent separation of the adsorbent from the water. scispace.com

Bio-adsorbents: These are low-cost adsorbents derived from biological materials like agricultural waste (e.g., date seeds, mango bark), algae, and cockle shells. techscience.comnih.govnih.govmdpi.com The presence of functional groups like hydroxyl and carboxyl on their surface allows for the binding of dye molecules. frontiersin.org The adsorption capacity of bio-adsorbents is influenced by pH, with higher pH values often leading to a more negatively charged surface, which enhances the adsorption of cationic dyes. frontiersin.org

Table 1: Comparison of Different Adsorbents for Dye Removal

| Adsorbent Type | Examples | Key Features | Factors Affecting Adsorption |

|---|---|---|---|

| Activated Carbon | Rice husk-derived, Lemon wood-derived | High surface area, microporous structure, high adsorption capacity core.ac.ukscirp.org | pH, temperature, initial dye concentration, contact time core.ac.ukresearchgate.net |

| Zeolites | Clinoptilolite, NaY Zeolite | Porous structure, ion-exchange capacity researchgate.netmdpi.com | pH, temperature, particle size, ionic strength researchgate.netijcce.ac.ir |

| Metal Oxides | Fe3O4, ZnO, TiO2 | High specific surface area, magnetic properties (Fe3O4) scispace.com | pH, adsorbent dose, initial dye concentration researchgate.net |

| Bio-adsorbents | Date seeds, Mango bark, Algae | Low cost, availability, surface functional groups nih.govnih.govfrontiersin.org | pH, adsorbent dosage, initial dye concentration, temperature nih.govfrontiersin.org |

Membrane Filtration Techniques

Membrane filtration is an advanced treatment technology that separates dyes from wastewater by passing the effluent through a semi-permeable membrane. sci-hub.seiaamonline.org Different types of membrane processes, such as microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), can be used depending on the size of the dye molecules to be removed. rsc.orgiaamonline.org

This technology is capable of clarifying, concentrating, and separating dyes from the effluent, potentially allowing for the recycling of water and auxiliary chemicals. pantareiwater.com Membrane filtration is particularly suitable for treating effluents with low concentrations of dyes. sci-hub.se However, major challenges associated with this technology include membrane fouling, where the pores of the membrane get blocked, and the need for periodic replacement, which can increase operational costs. rsc.orgiaamonline.org

Article on Environmental Degradation and Remediation of this compound Cannot Be Generated

Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available for the chemical compound This compound to generate the requested article. The strict requirement to focus solely on this specific dye for each outlined section cannot be met due to a lack of dedicated research on its degradation through the specified Advanced Oxidation Processes (AOPs) and the ecotoxicity of its treated effluents.

The search for information on the remediation of this compound through Fenton, photo-Fenton, photocatalytic degradation with TiO2/ZnO, and ozonation did not yield specific results for this compound. The available scientific literature predominantly focuses on other dyes, such as various other disperse dyes (e.g., Disperse Violet 26, Disperse Violet 93), Crystal Violet, and Methylene Blue.

Similarly, ecotoxicity assessments of treated effluents are documented for other dyes, but specific studies analyzing the toxicity of byproducts from the degradation of this compound are not available in the retrieved results.

To maintain scientific accuracy and adhere to the explicit instructions of not introducing information from other compounds, the article cannot be written. Using data from other dyes as a proxy for this compound would be scientifically unsound and would violate the core requirements of the request.

A search for the PubChem CID for this compound was also inconclusive, with different sources providing conflicting information or associating the name with other dye classes or CAS numbers.

Therefore, until specific research on the environmental degradation and remediation of this compound is published, it is not possible to provide the detailed, scientifically accurate content required for the specified outline.

Advanced Applications and Material Science Beyond Traditional Dyeing

Disperse Dyes in Optoelectronic and Optical Devices

Disperse dyes, characterized by their small molecular size and lack of water-solubilizing groups, are being explored for their potential in optoelectronic and optical devices. alfa-chemistry.com Their inherent ability to absorb and interact with light makes them candidates for applications beyond simple coloration. Research into various disperse dyes has indicated their potential for use in high-tech fields such as nonlinear optical (NLO) systems, data storage, and optical switching. journalijar.comresearchgate.net The non-ionic nature and stable electron arrangement of some disperse dyes contribute to these properties. hermetachem.com

The investigation into the NLO properties of specific disperse dyes, such as Disperse Blue 354 and Disperse Blue 183, has shown that their molecular structure and the solvent environment play a crucial role in their nonlinear optical characteristics. researchgate.net These findings suggest that by modifying the chemical structure or the surrounding medium, the optical properties of disperse dyes can be tuned for specific device requirements. While direct research on Disperse Violet 38 in this specific context is not widely published, the general principles established for other disperse dyes indicate a potential area for future exploration.

Integration into Functional Materials

The integration of disperse dyes into various materials extends their functionality beyond aesthetics, imparting specific properties to plastics, inks, and coatings, and enabling the development of advanced textiles.

Disperse dyes are utilized as colorants in the manufacturing of plastics and resins for both surface and general coloring purposes. hermetachem.com this compound, also known as Solvent Violet 38 in some applications, is used in the coloration of various plastics, including cellulose (B213188) acetate (B1210297), polystyrene, ABS, rigid PVC, and polyester (B1180765). pylamdyes.com Its solubility in non-polar solvents makes it suitable for these applications. pylamdyes.com

In the realm of printing, disperse dyes are integral to the formulation of inks, particularly for sublimation printing on synthetic materials and in the production of "iron-on" transfer inks. hermetachem.com Solvent-based ink compositions for various printing applications may include a range of disperse dyes, including this compound, to achieve vibrant and durable colors on non-porous surfaces like coated papers and synthetic films. alibaba.comgoogle.com

The following table provides a summary of plastics where this compound is used:

A significant area of advanced application for disperse dyes is the functionalization of textiles. Research has demonstrated that fabrics dyed with certain disperse dyes can exhibit enhanced properties such as UV protection, self-cleaning capabilities, and antimicrobial activity. amoghchemicals.inmeghmaniglobal.com

UV Protection: The incorporation of UV-absorbing structures into disperse dyes can produce textiles with a high Ultraviolet Protection Factor (UPF). researchgate.nettandfonline.com Studies on benzophenone-based disperse dyes have shown their effectiveness in creating UV-protective fabrics. researchgate.nettandfonline.com Furthermore, treating polyester fabrics dyed with disperse dyes with nanoparticles like zinc oxide (ZnO) or titanium dioxide (TiO2) has been shown to significantly increase their UPF values. nih.govekb.egnih.gov

Self-Cleaning: The application of nano TiO2 to polyester fabrics dyed with disperse dyes can impart self-cleaning properties. wu.ac.th The photocatalytic activity of TiO2, activated by UV radiation, leads to the degradation of organic compounds, including stains. wu.ac.th Similarly, ZnO nanoparticles have been used to improve the self-cleaning properties of dyed polyester fabrics. ekb.egsphinxsai.com

Antimicrobial Properties: Many newly synthesized disperse dyes have been shown to possess inherent antimicrobial properties. researchgate.netmdpi.comnih.gov Fabrics dyed with these compounds can inhibit the growth of various microbes. researchgate.netemerald.com The antimicrobial efficacy can be further enhanced by treating the dyed fabrics with nanoparticles such as ZnO, which provides additional antibacterial activity. nih.govsphinxsai.commdpi.com Research has shown that some disperse dyes exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comemerald.com

Supramolecular Chemistry of Disperse Dyes

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are relevant to the behavior and application of disperse dyes. These interactions govern processes like host-guest complex formation and self-assembly, leading to the formation of ordered structures with novel properties.

Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule. In the context of disperse dyes, these interactions can be utilized for various purposes, including dye removal and the creation of new functional materials. For instance, research has explored the use of self-assembled organo-layered double hydroxides for the removal of Disperse Violet 28 from water, a process driven by interactions between the dye and the adsorbent. rsc.orgrsc.org While specific studies on this compound in host-guest systems are limited, the principles are broadly applicable to disperse dyes.

Self-assembly is a process where components spontaneously organize into ordered structures. Disperse dyes can participate in self-assembly processes, driven by non-covalent interactions. For example, nano-sized disperse dye particles can be formed through self-assembly using dispersants, leading to improved dyeing quality and stability. nih.govresearchgate.net The self-assembly of organo-layered double hydroxides in the presence of a surfactant has been shown to be effective in removing Disperse Violet 28, indicating a cooperative process of assembly and adsorption. rsc.orgrsc.org The study of galactose-based reversed N-nucleosides has demonstrated their ability to self-assemble and form organogels that can effectively remove disperse dyes from aqueous solutions through hydrogen bonding and other supramolecular forces. researchgate.net

Role in Liquid-Phase Microextraction Techniques

Information regarding the specific application of this compound in liquid-phase microextraction techniques is not available in the provided search results.

Biological Activity of Disperse Dyes (excluding safety/adverse effects and clinical trials)

While specific biological activity data for this compound is not detailed in the provided research, the broader class of disperse dyes, particularly newly synthesized azo and pyridone derivatives, has been a subject of investigation for various biological activities. These studies explore the potential for these compounds to exhibit antimicrobial and anticancer properties, independent of their dyeing functions.

Research into novel disperse dyes has indicated that certain molecular structures can lead to significant biological effects. For instance, some newly developed disperse dyes have demonstrated antimicrobial activity against a range of microorganisms. ekb.eg The effectiveness of these dyes is often linked to the specific heterocyclic systems and substituted functional groups within their molecular structure. nih.gov For example, some synthesized disperse dyes showed positive antimicrobial activities against at least five different microorganisms, with some exhibiting strong activity against both gram-positive and gram-negative bacteria, as well as fungi. ekb.eg However, it is also noted that not all disperse dyes exhibit such properties; some may show no activity against the same range of tested microorganisms. researchgate.net